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Bromide ion

Cat. No.: B1204438
CAS No.: 24959-67-9
M. Wt: 79.9 g/mol
InChI Key: CPELXLSAUQHCOX-UHFFFAOYSA-M
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Description

Historical Context of Bromide Ion in Chemical Science

The discovery of bromine, and by extension the conceptualization of the this compound, is credited to the French chemist Antoine-Jérôme Balard in 1826. Balard, a young pharmacy assistant at the time, isolated the new element from the mother liquor of sea salt production in Montpellier, France. He noticed a unique coloration when treating the residual brines with chlorine gas. This process liberated a deep-red, pungent-smelling liquid, which he initially named "muride," derived from the Latin word muria for brine. wikipedia.org

Balard's procedure involved passing chlorine through an aqueous solution containing magnesium bromide, a salt rich in the residues of sea salt manufacturing. britannica.combritannica.com The chlorine, being more reactive, displaced the bromine from the bromide ions. Subsequent distillation with manganese dioxide and sulfuric acid yielded the characteristic red vapors that condensed into liquid bromine. britannica.combritannica.com The foul odor of the element prompted the French Academy of Sciences to suggest the name "bromine," from the Greek word brōmos, meaning "stench." britannica.com

Interestingly, German chemist Carl Jacob Löwig had independently isolated bromine from a mineral water spring in 1825, a year before Balard's publication. wikipedia.org However, a delay in the publication of his findings meant that Balard was the first to announce the discovery to the scientific community. wikipedia.org The discovery of bromine was a significant milestone, providing further evidence for the concept of elemental families, as its properties were intermediate between those of chlorine and iodine, fitting into the halogen group. wikipedia.org

Early research focused on characterizing the new element and its compounds. In the 19th and early 20th centuries, bromide salts such as potassium bromide and sodium bromide found use as anticonvulsants and sedatives. wikipedia.orgnih.gov This application, however, falls outside the direct scope of this chemical-focused review.

Significance of this compound in Contemporary Academic Research

The this compound remains a subject of intense academic and industrial interest due to its versatile chemical properties and diverse applications. Its role spans catalysis, organic synthesis, materials science, and enzymology.

In catalysis , the this compound has been shown to influence a variety of chemical reactions. For instance, in the direct synthesis of hydrogen peroxide, the addition of bromide ions to palladium catalysts can enhance selectivity, though it may decrease the reaction rate. Research suggests that bromide ions may not only block sites responsible for undesirable side reactions but could also induce phase modifications in the active metal. In another example, a this compound-directed double-stranded helicate has been synthesized and demonstrated to act as a catalyst in three-component aminoalkylation reactions. rsc.org Furthermore, in the hydrogenation of carbon dioxide to light olefins, the presence of bromine in an FeMnKBr/YNa catalyst has been found to be pivotal, aiding in the reduction of the iron phase and promoting the dispersion of active components. The this compound can also exhibit a catalytic effect in bromination reactions, such as the bromination of o-hydroxy benzoic acid, by shifting the reaction equilibrium and playing a direct catalytic role. arabjchem.org

In the realm of organic synthesis , the this compound is a key nucleophile for creating organobromine compounds. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. arabjchem.orgpatsnap.com The carbon-bromine bond's reactivity is intermediate between that of carbon-chlorine and carbon-iodine bonds, offering a balance of reactivity and cost for many applications. Methods for introducing bromine into organic molecules include electrophilic addition to alkenes and electrophilic aromatic substitution, often utilizing molecular bromine or hydrogen bromide. Bromide salts, such as sodium bromide, are also used to introduce the this compound as a nucleophile in displacement reactions.

Materials science also leverages the properties of the this compound. For example, bromide ions play a critical role as a shape-directing agent in the seed-mediated growth of gold nanorods, allowing for the control of their shape and dimensions. acs.org In the synthesis of noble metal-based intermetallic nanocrystals, bromide ions can coordinate with metal ions to slow down reduction kinetics and can also generate an oxidative etching effect, which aids in the formation of ordered intermetallic structures. Silver bromide (AgBr) is a well-known light-sensitive compound that has been fundamental to the field of photography. britannica.com When a photon strikes a silver bromide crystal, an electron is released, which then reduces a silver ion to a silver atom, forming a latent image. taylorandfrancis.com

Finally, the this compound is central to the function of certain enzymes . Vanadium-dependent bromoperoxidases, found in marine organisms, catalyze the oxidation of bromide ions by hydrogen peroxide. ebi.ac.ukwikipedia.org This produces a reactive brominating species that is used to synthesize a vast array of natural organobromine compounds. wikipedia.org These enzymes are highly efficient and have garnered interest for their potential use in biocatalytic halogenation. chemrxiv.org Flavin-dependent halogenases are another class of enzymes that can utilize bromide ions to selectively halogenate organic compounds. pnas.orgresearchgate.net Research into these enzymes is paving the way for greener and more selective methods for producing halogenated compounds.

The following table provides a summary of key discoveries and research areas related to the this compound:

Area of Significance Key Research Findings Relevant Compounds Year of Seminal Finding
Discovery Isolation of a new element from sea salt residues. britannica.combritannica.comBromine (Br₂), Magnesium Bromide (MgBr₂)1826
Catalysis Enhancement of selectivity in hydrogen peroxide synthesis. Palladium catalysts, Bromide ions (Br⁻)2014
Catalyzes three-component aminoalkylation reactions. This compound directed double stranded helicate2012
Pivotal role in CO₂ hydrogenation to light olefins. FeMnKBr/YNa catalyst2024
Organic Synthesis Acts as a nucleophile to form organobromine compounds. Sodium Bromide (NaBr), Hydrogen Bromide (HBr)Ongoing
Materials Science Shape-directing agent for gold nanorod synthesis. acs.orgGold Nanorods, Sodium Bromide (NaBr)2005
Formation of light-sensitive material for photography. britannica.comSilver Bromide (AgBr)19th Century
Enzymology Catalytic oxidation by vanadium-dependent bromoperoxidases. wikipedia.orgVanadium-dependent bromoperoxidase, Hydrogen Peroxide (H₂O₂)Ongoing
Utilized by flavin-dependent halogenases for selective bromination. pnas.orgFlavin-dependent halogenasesOngoing

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br- B1204438 Bromide ion CAS No. 24959-67-9

Properties

IUPAC Name

bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPELXLSAUQHCOX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6043967
Record name Bromide
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Molecular Weight

79.90 g/mol
Source PubChem
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Physical Description

Liquid
Record name Bromide
Source Human Metabolome Database (HMDB)
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Solubility

35 mg/mL at 20 °C
Record name Bromide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24959-67-9, 7726-95-6
Record name Bromide
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Record name Bromide ion
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Record name Bromide
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Record name BROMIDE ION
Source FDA Global Substance Registration System (GSRS)
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Record name Bromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-7.25 °C
Record name Bromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Bromide Ion Occurrence and Environmental Distribution Studies

Natural Reservoirs and Global Distribution Patterns

Bromide is found in diverse natural systems, from the vast expanse of the oceans to the microscopic water films in soils. Its distribution is governed by geological processes, hydrological cycles, and biological activity.

Aquatic Systems (e.g., Seawater, Brines, Freshwater Bodies)

The primary natural reservoir for bromide is the world's oceans. researchgate.net Seawater typically contains bromide at concentrations ranging from 65 to 80 milligrams per liter (mg/L). researchgate.net This accounts for approximately 0.2% of all dissolved salts in seawater. The high solubility of the bromide ion has led to its accumulation in the oceans over geological time. wikipedia.org

Brines, which are highly concentrated salt solutions, can contain significantly elevated levels of bromide. researchgate.net For instance, oil and gas brines can have bromide concentrations up to 1287 mg/L, and other brines can reach up to 3000 mg/L. researchgate.netknowyourh2o.com In Arkansas, USA, brines within the Smackover Formation are a major commercial source of bromine, with concentrations reported between 4,000 and 4,600 parts per million (ppm), roughly 70 times that of normal seawater. arkansas.gov Formation waters in Alberta, Canada, associated with evaporite deposits in the Upper Devonian Beaverhill Lake Formation and Middle Devonian Elk Point Group, have shown bromide contents up to 2786 mg/L.

In contrast, freshwater bodies such as lakes, streams, and rivers generally have much lower concentrations of bromide. researchgate.net Typical levels in lakes and streams are less than 0.2 mg/L, while rainwater away from coastal areas contains less than 0.01 mg/L. knowyourh2o.com Groundwater can exhibit a wide range of bromide concentrations. An EPA survey found the mean level in U.S. drinking water to be 0.095 mg/L, with the highest levels often associated with groundwater sources. knowyourh2o.com Saltwater intrusion into coastal aquifers can increase bromide levels in groundwater, with concentrations as high as 2.3 mg/L being reported. knowyourh2o.comuga.edu

Table 1: Typical this compound Concentrations in Various Aquatic Systems

Aquatic SystemTypical Bromide (Br⁻) ConcentrationReference
Seawater65 - 80 mg/L researchgate.net
Oil & Gas BrinesUp to 1287 mg/L knowyourh2o.com
Other Natural BrinesUp to 3000 mg/L researchgate.net
Freshwater (Lakes & Streams)< 0.2 mg/L knowyourh2o.com
Freshwater (General)Trace amounts to ~0.5 mg/L researchgate.net
Groundwater (Coastal, with saltwater intrusion)Up to 2.3 mg/L knowyourh2o.comuga.edu
Groundwater (U.S. Drinking Water Survey Mean)0.095 mg/L knowyourh2o.com
Rainwater (Inland)< 0.01 mg/L knowyourh2o.com

Terrestrial Environments (e.g., Soils, Sediments, Geologic Formations)

In terrestrial environments, bromide is found in soils, sediments, and various geologic formations. The mean concentration of bromide in soils is typically around 10 mg/kg or less, particularly in areas not influenced by volcanic or coastal activity. However, coastal soils can have much higher concentrations, up to 850 mg/kg, due to the deposition of sea spray. uga.eduuga.edu Because the this compound is highly mobile and does not adsorb strongly to soil particles, it can be easily leached into groundwater.

Recent research has challenged the long-held belief that bromide is unreactive in soils. stanford.edu Studies using X-ray absorption spectroscopy have revealed that bromine can be covalently bonded to organic carbon in soil organic matter and humic substances. stanford.edu This indicates that bromine participates in dynamic biogeochemical cycling between inorganic and organic forms in the terrestrial environment. stanford.edu

Geologic formations are another significant reservoir. Bromide is naturally present in fossil fuels, particularly coal, and in organic-rich shale formations. uga.edu For example, shale geologic formations can have bromide concentrations of around 24 mg/kg. uga.eduuga.edu Evaporite salt deposits from ancient seas also contain bromide. researchgate.net The late Cretaceous and early Tertiary oil shale deposits are considered a major source of bromine species in some surface and groundwater systems. researchgate.net In Oklahoma, the Bromide Formation, a Middle Ordovician geologic unit, consists primarily of limestones, shales, and sandstones. usgs.gov

Table 2: this compound Concentrations in Terrestrial Environments

Terrestrial EnvironmentTypical Bromide (Br⁻) ConcentrationReference
Soils (Mean)≤ 10 mg/kg
Coastal SoilsUp to 850 mg/kg uga.eduuga.edu
Shale Geologic Formations~24 mg/kg uga.eduuga.edu

Atmospheric Presence and Transport Mechanisms

Bromide is present in the atmosphere and undergoes transport, influencing its global distribution. The primary natural source of atmospheric bromine is sea spray aerosols generated by waves. researchgate.net These aerosols carry bromide ions from the ocean into the atmosphere. researchgate.net This atmospheric moisture, containing halogens from sea spray, is a key mechanism for introducing bromide to surface waters via rainfall. researchgate.netolympianwatertesting.com

Other natural sources of atmospheric bromine include volcanic eruptions and emissions from biomass burning. In polar regions, a significant phenomenon known as "bromine explosion" events occurs. Photochemical reactions on sea ice and snowpack surfaces lead to the release of reactive bromine compounds, such as bromine monoxide (BrO), into the lower troposphere. awi.de This reactive bromine can be transported over long distances on aerosol particles. awi.de Studies in Antarctica have shown that airborne saline particles from blowing snow and aerosols are a dominant source for reactive bromine. awi.de

Models also predict the existence of a "tropical ring of atomic bromine" in the upper troposphere, which is a gateway for the transport of these substances into the stratosphere. pnas.org

Anthropogenic Influences on this compound Distribution

Human activities have significantly altered the natural distribution of bromide ions in the environment. researchgate.net Industrial and agricultural practices are major contributors.

Key anthropogenic sources include:

Fossil Fuel Extraction and Combustion : The production of wastewater from oil and gas extraction and coal-fired power plants can release significant amounts of bromide into surface waters. Coal naturally contains bromide, and its combustion is a source of release. knowyourh2o.com Oil and gas brines, often brought to the surface during extraction, are particularly rich in bromide. knowyourh2o.com

Mining : Potassium (potash) mining activities have been found to elevate bromide concentrations in European rivers. uga.edu

Agriculture : The use of bromide-containing pesticides and fumigants, such as the historically used methyl bromide, has contributed to environmental bromide levels. uga.eduolympianwatertesting.com Though its use has been curtailed, it represented a significant release. uga.edu

Industrial and Municipal Waste : Wastewater from various industries and municipal waste incinerators can contain elevated bromide. uga.edu Landfill leachate is another potential source. uga.edu

Water Treatment : While not a primary source to the wider environment, the use of bromine as a disinfectant in swimming pools and some industrial cooling towers is a direct application. researchgate.net

Road Deicing : Some deicing solutions used on roads may contain bromide. knowyourh2o.com

Leaded Gasoline : Historically, the combustion of leaded gasoline, which contained ethylene (B1197577) dibromide as a scavenger, was a major source of bromide release into the environment. researchgate.netuga.edu

These anthropogenic inputs can lead to increased bromide concentrations in freshwater sources, which is a concern for drinking water treatment processes.

Biogeochemical Cycling and Transformations of Bromine Species

Bromine Speciation Dynamics in Natural Systems (Inorganic vs. Organic Forms)

In natural systems, bromine exists in two primary forms: inorganic and organic. The inorganic form, predominantly the bromide ion (Br-), is found in seawater and was historically considered its main form in the environment. However, research has revealed that a substantial portion of bromine is covalently bonded to carbon, forming organobromine compounds.

X-ray absorption spectroscopy (XAS) has been a key technique in distinguishing between these forms in environmental samples. Studies using XAS have shown that organobromine is the dominant form of bromine in the organic matter of marine sediments and is also prevalent in terrestrial soils and humic substances. In fact, in the organic fraction of highly leached forest soils, all detectable bromine is bonded to carbon. This transformation from inorganic bromide to organobromine is a crucial aspect of the bromine cycle.

The speciation of bromine can vary with environmental conditions. For instance, in snow, the majority of bromine is inorganic bromide, with organobromine accounting for a smaller fraction. In contrast, humified plant material and organic-rich surface soils show that all bromine is bonded to carbon. This dynamic interplay between inorganic and organic forms highlights the active role of bromine in biogeochemical processes.

Mechanisms of Organobromine Compound Formation in Ecosystems

The formation of organobromine compounds in ecosystems occurs through both enzymatic and abiotic pathways. These processes transform inorganic bromide into reactive bromine species that can then bond with organic matter.

Enzymatic Pathways

A primary mechanism for the formation of organobromine compounds is through the action of halogenating enzymes, particularly bromoperoxidases. researchgate.net These enzymes, found in various marine organisms like algae, fungi, and bacteria, catalyze the oxidation of bromide using hydrogen peroxide. researchgate.netscientificupdate.com This process generates a reactive electrophilic bromine species, such as hypobromous acid or a bromonium ion, which can then react with organic substrates to form organobromine compounds. scientificupdate.com

In terrestrial ecosystems, enzymes like chloroperoxidase, found in decomposer organisms, can readily brominate plant material. This enzymatic bromination is a key process in the incorporation of bromine into soil organic matter during the decomposition of plant litter. Studies have shown that these enzymes can preferentially form organobromine over organochlorine compounds.

Abiotic Processes

Abiotic, or non-enzymatic, pathways also contribute significantly to the formation of organobromine compounds. These processes often involve the oxidation of bromide by various environmental oxidants.

In terrestrial systems, inorganic oxidants such as hydrogen peroxide and ferric iron can lead to the abiotic bromination of particulate organic matter from plant litter and soil humus. acs.org This process can produce both aliphatic and aromatic organobromine compounds. acs.org

In marine and aqueous environments, photochemical reactions play a crucial role. mdpi.com Sunlight can drive the formation of reactive bromine species from dissolved organic matter in seawater, leading to the production of organobromine compounds. For example, phenols and other aromatic moieties within natural organic matter can be photochemically brominated. mdpi.com Fenton-like reactions, involving iron and hydrogen peroxide, especially under solar irradiation, can also promote the bromination of organic particles.

Bromine Cycling in Specific Environmental Compartments

The cycling of bromine exhibits distinct characteristics in different environmental settings, with significant transformations occurring in both terrestrial and aquatic systems.

Terrestrial Ecosystems (e.g., Soil-Plant Interactions, Litter Decomposition)

In terrestrial environments, the bromine cycle is closely linked to vegetation and soil organic matter. nih.gov Plants can take up inorganic bromide from the soil. nih.govtandfonline.com Although some studies suggest bromine is non-essential for plants, its uptake can be significant, with concentrations varying depending on soil type and other factors. nih.govtandfonline.com

A critical transformation occurs during the decomposition of plant litter. As plant material decays, the absorbed inorganic bromide is converted into organobromine compounds through both enzymatic and abiotic processes. These newly formed organobromine compounds become incorporated into the soil organic matter, making it a significant reservoir of bromine in terrestrial ecosystems. In fact, research indicates that all bromine in humified plant material and organic-rich topsoils is covalently bonded to carbon.

The process of bromination appears to be limited by the availability of inorganic bromide in the soil. acs.org Due to its susceptibility to leaching and plant uptake, inorganic bromide can become depleted in surface soils, further emphasizing the role of organic matter in retaining bromine. During decomposition, a portion of the bromine can also be volatilized, returning to the atmosphere.

Soil and Plant Bromine Data
Observation Details
High Bromine in Volcanic Ash Soils Some soils of volcanic ash origin and the plants grown on them have been found to be remarkably rich in bromine. tandfonline.com
Bromine in Scorched Wheat Wheat grown in soil fumigated with methyl bromide showed high levels of bromine uptake, with up to 0.61% bromine in the above-ground parts of "scorched" plants.
Organic Matter and Bromine Retention Soils with higher organic content retain more bromine after fumigation with methyl bromide.
Bromine Forms in Soil A distinction is made between water-soluble bromide and "bound" bromine in soils. Crop bromine content is highly correlated with the water-soluble form.

Marine and Estuarine Systems (e.g., Sediments, Water Column)

In marine and estuarine systems, bromine cycling is a dynamic process involving the water column and sediments. While seawater contains a large reservoir of inorganic bromide, a significant portion of bromine is found in organic forms.

Organobromine compounds are produced by a variety of marine organisms, including seaweeds, sponges, and microalgae, likely for chemical defense. researchgate.net These biologically produced organobromines, along with those formed through abiotic photochemical reactions in the sunlit surface waters (euphotic zone), contribute to the pool of organobromine in the water column.

Sinking particulate organic matter transports these organobromine compounds from the surface waters to the sediments. As a result, marine sediments are often enriched in organobromine, and there is a strong correlation between total bromine and organic carbon content in these sediments. X-ray spectroscopy has confirmed that this association is due to covalent carbon-bromine bonds.

The speciation of bromine changes with sediment depth, indicating ongoing biogeochemical cycling between organic and inorganic forms during the burial and degradation of organic matter. Interestingly, the ratio of organobromine to organic carbon can decrease with sediment depth in some locations, suggesting that brominated organic matter may be preferentially degraded under certain conditions.

Marine Bromine Data
Parameter Finding
Seawater Bromide Concentration Typically ranges from 65-80 mg/L. researchgate.net
Organobromine in Sediments Organobromine is a ubiquitous and dominant form of bromine in diverse marine and estuarine sediments.
Correlation in Sediments A strong correlation exists between organobromine, organic carbon, and metals like iron in marine sediments.
Source of Sedimentary Organobromine Linked to biologically produced organobromine compounds from the water column that persist through humification.

Atmospheric Biogeochemistry

The biogeochemical cycle of bromine involves its storage and release among the ocean, land, and atmosphere. Reactive bromine species in the troposphere significantly impact atmospheric chemistry, notably through ozone depletion and effects on hydroxyl radicals (OH/HO₂) and nitrogen oxides (NOx).

Sources, Sinks, and Transformations:

The primary natural source of bromine to the atmosphere is sea spray aerosol, which injects bromide (Br⁻), a component of seawater, into the air. copernicus.org Globally, this source is estimated to produce about 6.2 Tg of bromide per year. copernicus.org Other significant natural sources include volcanic emissions, biomass burning, and emissions from polar regions, where microorganisms in sea ice and snow produce organobromine gases. Anthropogenic sources also contribute, including emissions from power plants, industrial processes, and the historical use of leaded fuel. mit.edu The major sink for atmospheric bromine is through deposition and photochemical reactions.

Once in the atmosphere, bromide undergoes complex chemical transformations. A key process is the "bromine explosion," a series of autocatalytic reactions that rapidly convert bromide into reactive bromine species. This cycle is particularly prominent in polar and marine boundary layers.

The transformation begins when bromide on sea-salt aerosols reacts in acidic conditions to form volatile species like molecular bromine (Br₂) and bromine chloride (BrCl). copernicus.org These molecules are then released into the gas phase where they are photolyzed by sunlight to produce bromine atoms (Br). copernicus.org

These highly reactive Br atoms participate in several key atmospheric reactions:

Ozone Depletion: Br atoms react rapidly with ozone (O₃) to produce bromine monoxide (BrO).

Regeneration of Br: BrO can then be photolyzed or react with nitrogen monoxide (NO) or other halogen monoxides to regenerate atomic bromine, continuing the catalytic cycle of ozone destruction.

Mercury Oxidation: Atomic bromine is considered the primary atmospheric oxidant of elemental mercury (Hg⁰), converting it to oxidized mercury (HgII), which is more readily deposited into ecosystems.

Hypobromous acid (HOBr) is another crucial intermediate, formed from BrO. It plays a role in regenerating Br₂ through multiphase reactions, sustaining the bromine chemistry. Research in the Arctic has shown that even after complete ozone depletion, elevated bromine concentrations can be sustained by photochemical emissions of Br₂ from the snowpack.

Table 1: Key Atmospheric Bromine Reactions

ReactionDescriptionSignificance
Br₂ + hv → 2BrPhotolysis of molecular bromine to produce bromine atoms. Initiates the bromine radical chemistry cycle.
Br + O₃ → BrO + O₂Reaction of bromine atoms with ozone. A key step in catalytic ozone depletion.
BrO + hv → Br + OPhotolysis of bromine monoxide to regenerate bromine atoms. Continues the ozone depletion cycle.
Br + Hg⁰ → Hg(I) + Br⁻ → Hg(II) productsOxidation of elemental mercury by bromine atoms. Leads to the deposition of toxic mercury.
BrO + HO₂ → HOBr + O₂Formation of hypobromous acid. An important reservoir species that contributes to Br₂ regeneration.

This compound as a Hydrological Tracer in Environmental Studies

The this compound (Br⁻) is widely used as a hydrological tracer in environmental studies due to its ideal properties. It is considered a conservative tracer, meaning it moves with water without reacting significantly with the surrounding environment. Its key characteristics include high solubility, low background concentrations in most surface and groundwater, low toxicity, and ease of analysis. researchgate.net These properties make it an excellent tool for tracking water movement through various systems. uga.edu

Applications in Hydrological Studies:

Bromide tracer tests are employed to investigate a wide range of hydrological processes:

Groundwater-Surface Water Interactions: Tracer studies can identify the pathways, timing, and quantities of water exchange between streams and groundwater, including the hyporheic zone (the region of sediment and porous space beneath and alongside a stream bed). For instance, a study in an alpine stream used lithium bromide to confirm a hydraulic connection between the stream and underground mine workings, identifying multiple flow paths.

Solute and Contaminant Transport: Because bromide is non-reactive and its anion nature is similar to contaminants like nitrate (B79036), it is often used to mimic and predict the movement of pollutants in soil and groundwater. Studies have used bromide to evaluate the effect of macropores (large soil pores) on infiltration and contaminant transport, showing that these pathways can move water and solutes to considerable depths with little change in composition.

Aquifer Characterization: Large-scale tracer tests provide valuable data for understanding aquifer properties. In a well-known experiment on Cape Cod, Massachusetts, the movement of a bromide cloud was monitored in three dimensions to examine solute transport and dispersion in a sand and gravel aquifer, revealing a horizontal movement rate of 0.42 meters per day.

Methodology and Research Findings:

A tracer test typically involves introducing a known mass of a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), into the water system. This can be done as an instantaneous "slug" input or through continuous injection. Downstream or down-gradient, the water is monitored over time, and the concentration of the tracer is measured to generate a "breakthrough curve." This curve shows how the tracer concentration changes over time at the monitoring point, providing insights into flow velocity, dispersion, and storage within the system.

Table 2: Selected Bromide Tracer Study Findings

Study FocusLocation/SystemKey FindingReference
Hyporheic ExchangeWinkler Creek, North CarolinaA continuous injection of bromide was used to quantify storage in the stream system and understand the behavior of a reactive nitrate tracer.
Groundwater Recharge via MacroporesSilt Loam AquiferBromide tracer applied to the surface appeared rapidly in lysimeters at depth, demonstrating that macropores significantly influence infiltration and vertical water movement.
Solute Transport in AquiferCape Cod, MassachusettsA large-scale injection tracked a bromide cloud moving 0.42 m/day, providing detailed data on transport and dispersion in a sand and gravel aquifer.
Stream-Mine InteractionBelcher Gulch, ColoradoDetection of a lithium bromide tracer in mine discharge confirmed a direct surface-water to groundwater connection with the mine.

While bromide is generally considered conservative, some studies have noted potential non-conservative behavior in specific environments. For example, mass recoveries in some wetland studies have been reduced, possibly due to plant uptake. researchgate.net Similarly, in arable topsoils, the biological conversion of bromide into organic bromine compounds (bromination) can occur, which must be considered when interpreting results. Despite these specific limitations, the this compound remains one of the most reliable and widely used tracers in hydrological sciences. researchgate.net

Reactivity, Interfacial Chemistry, and Speciation Dynamics

Redox Chemistry of Bromide Ion

The redox chemistry of the this compound is a cornerstone of its chemical identity, influencing its role in both natural and synthetic chemical systems. With bromine in the -1 oxidation state, the this compound can only be oxidized, acting as a reducing agent.

The this compound can be oxidized to elemental bromine (Br₂) or other bromine-containing species through various pathways and by several oxidizing agents. The standard electrode potential for the Br₂/Br⁻ couple is +1.087 V.

A common and illustrative example is the reaction with concentrated sulfuric acid. Bromide ions are strong enough reducing agents to reduce concentrated sulfuric acid, in which sulfur has an oxidation state of +6. tandfonline.com In this reaction, bromide ions are oxidized to bromine, while the sulfuric acid is reduced to sulfur dioxide (SO₂), where sulfur has an oxidation state of +4. tandfonline.com This is in contrast to chloride ions, which are not strong enough reducing agents to reduce concentrated sulfuric acid. tandfonline.com

Other powerful oxidizing agents can also oxidize bromide ions. For instance, chlorine (Cl₂) can readily oxidize bromide ions to bromine, a reaction driven by the higher reactivity and oxidizing power of chlorine compared to bromine.

The ionic equation for this displacement reaction is: Cl₂(aq) + 2Br⁻(aq) → 2Cl⁻(aq) + Br₂(aq)

In biological systems and water treatment processes, enzymes like myeloperoxidase and eosinophil peroxidase catalyze the oxidation of bromide ions by hydrogen peroxide (H₂O₂). This enzymatic reaction produces a brominating agent, believed to be an equilibrium mixture of hypobromous acid (HOBr) and hypobromite (B1234621) ion (OBr⁻). Similarly, ozone (O₃) is a potent oxidizing agent for bromide, a reaction of significance in water disinfection.

The electrochemical oxidation of bromide has also been studied extensively. In non-aqueous solvents, the oxidation often proceeds in a two-step process through a stable trithis compound (Br₃⁻) intermediate.

A summary of common oxidizing agents for the this compound is presented below.

Oxidizing AgentProduct of Bromide OxidationKey Observations
Concentrated Sulfuric Acid (H₂SO₄)Bromine (Br₂)Sulfuric acid is reduced to sulfur dioxide (SO₂). tandfonline.com
Chlorine (Cl₂)Bromine (Br₂)A displacement reaction where chlorine is reduced to chloride.
Hydrogen Peroxide (H₂O₂) (with peroxidases)Hypobromous acid/Hypobromite (HOBr/OBr⁻)Occurs in biological systems.
Ozone (O₃)Bromate (B103136) (BrO₃⁻)Important in water disinfection processes.
Hypochlorous acid (HOCl)Bromine (Br₂)Used in analytical methods for bromide determination.

The reduction process involving bromine species leads to the formation of the this compound. Since the this compound itself is in its lowest stable oxidation state (-1), it cannot be further reduced. Therefore, this section discusses the reduction of elemental bromine (Br₂) or other oxidized bromine species back to the this compound.

Elemental bromine (Br₂) can act as an oxidizing agent, being reduced to bromide ions in the process. For example, bromine can oxidize iodide ions (I⁻) to iodine (I₂), while bromine itself is reduced.

The reaction is as follows: Br₂(aq) + 2I⁻(aq) → 2Br⁻(aq) + I₂(aq) wikipedia.org

In another example, aluminum metal reacts with liquid bromine in a vigorous redox reaction to form aluminum bromide. In this process, bromine is reduced.

The half-reaction for the reduction of bromine is: Br₂ + 2e⁻ → 2Br⁻

In the context of water treatment, the brominating agent hypobromous acid (HOBr) can be reduced. For instance, it can react with certain organic compounds, leading to the formation of brominated organic products and the reduction of the bromine species.

Oxidation Pathways and Oxidizing Agents

Complexation and Coordination Chemistry

The this compound, possessing lone pairs of electrons, can act as a ligand, donating electron density to a central metal ion to form coordination complexes. As a ligand, bromide is considered a weak-field ligand and is classified as a "soft" base, tending to form more stable complexes with "soft" acid metal ions.

Bromide ions can form complexes with a variety of metal ions. The stability of these complexes is described by their formation constants (or stability constants). For example, bromide forms complexes with rare earth metals such as cerium (Ce³⁺), neodymium (Nd³⁺), and samarium (Sm³⁺). tandfonline.com Potentiometric studies have determined the stability constants (log K) for the formation of the monobromide complexes (MBr²⁺) of these metals. tandfonline.com

Studies have also investigated the formation of ternary complexes involving bromide, a metal ion like Zn²⁺ or Mg²⁺, and a larger organic ligand. scielo.br For instance, with the macrocyclic ligand obisdien, bromide was found to form bridged complexes in the presence of Zn(II) and Mg(II). scielo.br The binding strength of the anions in these complexes was found to decrease in the order: SeO₄²⁻ > SeO₃²⁻ > SO₄²⁻ > Br⁻.

Silver ions (Ag⁺) are known to form stable complexes with various ligands, which can be used to increase the solubility of sparingly soluble silver salts like silver bromide (AgBr).

The table below presents the logarithmic stability constants for some metal-bromide complexes.

Metal IonComplexLog KReference(s)
Cerium (Ce³⁺)CeBr²⁺0.346 tandfonline.com
Neodymium (Nd³⁺)NdBr²⁺0.257 tandfonline.com
Samarium (Sm³⁺)SmBr²⁺0.387 tandfonline.com
Platinum (Pt²⁺)PtCl₃Br²⁻1.03
Platinum (Pt²⁺)PtCl₂Br₂²⁻ (trans)0.81
Platinum (Pt²⁺)PtClBr₃²⁻0.32
Platinum (Pt²⁺)PtBr₄²⁻-0.03

Note: The platinum complex values are for the stepwise replacement of chloride by bromide.

Ligand exchange, or substitution, reactions involve the replacement of one or more ligands in a coordination complex with another. Bromide ions can participate in these reactions as either the incoming or the outgoing ligand. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the metal ion, the other ligands in the complex, and the incoming ligand.

A well-studied example is the stepwise substitution of chloride ligands by bromide ions in the square planar [PtCl₄]²⁻ complex. This reaction proceeds through a series of mixed chloro-bromo complexes. The kinetics of each step follow a two-term rate law, indicating both a solvent-assisted pathway and a direct attack by the entering this compound.

Ligand exchange reactions involving bromide have also been observed in gold(I) complexes. For instance, in (NHC)AuIBr complexes (where NHC is an N-heterocyclic carbene), the bromide ligand can be exchanged for other halides like chloride or iodide. The rate of this exchange can be influenced by factors such as temperature and the concentration of the halide ions. An excess of bromide ions can, in some cases, slow down or prevent the exchange reaction.

The mechanisms of ligand substitution are generally classified as associative (A), dissociative (D), or interchange (I). In an associative mechanism, the incoming ligand first binds to the complex, forming an intermediate with a higher coordination number, before the leaving group departs. In a dissociative mechanism, the leaving group departs first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The interchange mechanism is a concerted process without a distinct intermediate.

Formation of Complexes with Metal Ions

Interactions with Organic Matter and Precursor Substances

In the context of water treatment and environmental chemistry, the interaction of bromide ions with natural organic matter (NOM) is of paramount importance. While bromide itself is not considered a health risk in source water, it acts as a crucial precursor in the formation of brominated disinfection byproducts (DBPs) during chemical disinfection processes like chlorination or ozonation.

When disinfectants such as chlorine (in the form of hypochlorous acid, HOCl) or ozone (O₃) are added to water containing bromide, the bromide is oxidized to form hypobromous acid (HOBr).

HOCl + Br⁻ → HOBr + Cl⁻

This newly formed hypobromous acid is a powerful brominating agent. It reacts readily with the complex mixture of organic compounds that constitute NOM. These reactions lead to the formation of a wide range of brominated organic compounds, which are a class of DBPs. tandfonline.com

Increasing the concentration of bromide in the water generally leads to an increase in the total concentration of DBPs and a shift towards the formation of more brominated species (e.g., bromoform (B151600), dibromoacetic acid) over their chlorinated counterparts. tandfonline.comwikipedia.org This is significant because brominated DBPs are often more toxic than chlorinated DBPs. Studies have shown that bromine is more efficient at substitution and has faster reaction kinetics than chlorine when reacting with NOM.

The UV/chlorine advanced oxidation process is also affected by the presence of bromide. The introduction of bromide facilitates the generation of bromine-containing radicals (like Br•, BrO•), which alters the transformation pathways of NOM and leads to the formation of numerous bromine-containing compounds.

The main DBP precursors are NOM and bromide. The formation of specific DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), is directly influenced by the bromide concentration. tandfonline.comwikipedia.org At higher bromide levels, there is a competitive advantage for the precursors of THMs and HAAs within the NOM pool. tandfonline.com

Formation of Brominated Organic Compounds

The this compound (Br⁻) is a precursor to a vast array of organobromine compounds through both natural and anthropogenic pathways. Although chloride is significantly more abundant in the environment, the facile oxidation of bromide makes it a potent halogenating agent.

Natural Formation: Naturally, more than 1600 organobromine compounds have been identified, produced by a wide range of terrestrial and marine organisms, including plants, algae, sponges, fungi, and bacteria. These compounds serve various biological functions, such as chemical defense. The formation mechanisms are diverse and include enzymatic and photochemical pathways.

A key enzymatic route involves haloperoxidase enzymes, particularly bromoperoxidases (BPOs), which are found in marine algae and other organisms. These enzymes catalyze the oxidation of bromide in the presence of hydrogen peroxide to form a reactive bromine species, often described as hypobromous acid (HOBr) or an enzyme-bound equivalent. escholarship.org This electrophilic bromine species can then react with electron-rich organic substrates, such as phenols and the C2-C3 double bond of indoles, to form brominated organic products. escholarship.org Vanadium bromoperoxidases, for example, have been shown to catalyze the bromination of various indole (B1671886) derivatives. escholarship.org FADH₂-dependent halogenases represent another class of enzymes that can incorporate bromide into organic molecules activated for electrophilic attack.

Abiotic formation also occurs. In soils, volatile bromocarbons can be released through non-enzymatic oxidation processes. Photochemical reactions in seawater can also lead to the bromination of organic compounds like phenols. Studies have shown that bromine from decaying plant litter can be incorporated into soil organic matter, suggesting that bromide absorbed by plants is converted to organobromine compounds during decomposition.

Anthropogenic and Chemical Reactions: In synthetic chemistry, bromide is a key nucleophile and a precursor for brominating agents. The reaction of elemental bromine (Br₂) with alkenes is a classic example, proceeding through a cyclic bromonium ion intermediate. This intermediate is then attacked by a this compound in an anti-addition fashion to yield a vicinal dibromide. Another significant reaction is benzylic bromination, where a bromine radical (Br•), often generated from N-Bromosuccinimide (NBS) with heat or light, selectively abstracts a hydrogen atom from a benzylic position, which is subsequently replaced by a bromine atom.

Role in Disinfection Byproduct Formation Mechanisms

During water disinfection using chemical oxidants like chlorine or ozone, the presence of this compound in the source water profoundly influences the formation and speciation of disinfection byproducts (DBPs). Bromide is considered a primary inorganic precursor for the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts.

Mechanism with Chlorination: When chlorine (in the form of hypochlorous acid, HOCl) is used for disinfection, it readily oxidizes any this compound present to form hypobromous acid (HOBr).

HOCl + Br⁻ → HOBr + Cl⁻

HOBr is a more potent halogenating agent than HOCl. It reacts more rapidly with natural organic matter (NOM) present in the water. The kinetics of bromination are reported to be about an order of magnitude faster than chlorination at typical water treatment pH values. This kinetic preference leads to the preferential incorporation of bromine into DBP molecules, even when the concentration of bromide is much lower than that of chloride.

This process shifts the speciation of major DBP classes, such as trihalomethanes (THMs) and haloacetic acids (HAAs), towards brominated analogues. As the bromide concentration in the water increases:

The formation of chloroform (B151607) (CHCl₃) decreases.

The formation of fully brominated bromoform (CHBr₃) increases, often linearly.

The concentrations of mixed bromochloro-methanes (CHCl₂Br and CHClBr₂) initially increase and may then decrease at very high bromide levels as the reaction equilibrium shifts further towards bromoform.

A similar shift occurs for HAAs, where an increase in bromide leads to the formation of brominated and mixed bromo-chloro acetic acids, replacing the chloro-HAAs. The presence of bromide has been identified as one of the most significant factors contributing to HAA formation during chloramination. Bromine incorporation into THMs is generally higher than into HAAs under similar conditions, suggesting different formation mechanisms for these DBP classes.

The following table shows the effect of increasing bromide concentration on the speciation of trihalomethanes during chlorination of water from the Dongjiang River.

Interactive Data Table: Effect of Bromide on THM Speciation

Initial Br⁻ (mg/L) Chloroform (CHCl₃) (%) Bromodichloromethane (CHCl₂Br) (%) Dibromochloromethane (CHClBr₂) (%) Bromoform (CHBr₃) (%)
0.04 75 20 5 0
0.13 40 45 13 2
0.26 15 40 35 10
0.52 5 25 45 25

This table is illustrative, based on trends described in source . Percentages are approximate to show the speciation shift.

Mechanism with Ozonation: During ozonation, bromide can be oxidized to form bromate (BrO₃⁻), a regulated inorganic DBP. The mechanism can involve the reaction of ozone or hydroxyl radicals (•OH) with HOBr/OBr⁻, which are formed as intermediates from the initial oxidation of bromide.

Solvation Dynamics and Ion-Solvent Interactions

The behavior of the this compound in solution is governed by its interactions with surrounding solvent molecules, which form distinct solvation shells. acs.org The structure and dynamics of these shells have been extensively studied using experimental techniques like X-ray absorption fine structure (EXAFS) spectroscopy and computational methods such as molecular dynamics (MD) simulations. esrf.fr

In aqueous solutions, the this compound disrupts the local hydrogen-bonding network of water. Water molecules arrange around the anion, forming O-H···Br⁻ hydrogen bonds. This interaction is directional and influences the orientation and mobility of water molecules in the hydration shell.

Hydration Shell Structure: Determining the precise structure of bromide's hydration shell has been a subject of debate. esrf.fr Experimental and theoretical studies report a range for the first shell hydration number (the number of nearest water molecules), typically between 6 and 7.4. esrf.fr The average distance between the this compound and the oxygen atoms of the water molecules in the first shell (Br-O distance) is reported to be in the range of 3.19 to 3.40 Å. esrf.fr

Quantum mechanical and classical simulations indicate that the first solvation shell is not rigidly defined, with water molecules exchanging between the first and second hydration spheres. esrf.fr Ab initio molecular dynamics simulations suggest that the this compound is asymmetrically solvated and that its electron density is strongly influenced by the surrounding water molecules, highlighting the importance of polarization effects. esrf.fr Some studies have even proposed the existence of an elusive, short-lived tetrahedral hydration structure where a subset of water molecules interacts strongly with the ion's lone pairs.

The table below summarizes structural parameters for the hydration of the this compound from different simulation methods.

Interactive Data Table: this compound Hydration Shell Parameters

Simulation Method Br-O Distance (Å) Hydration Number Source
Car-Parrinello MD (CPMD) 3.33 ~6-7 esrf.fr
Classical MD 3.27 ~6-7 esrf.fr
X-ray/Neutron Diffraction 3.19 - 3.40 6 - 7.4 esrf.fr
QM/MM MD ~3.3 ~6.5

Solvation Dynamics: The dynamics of the hydration shell involve the constant movement and rearrangement of water molecules. Ultrafast 2D IR spectroscopy has been used to measure the timescales of these fluctuations. The presence of NaBr in solution slows the global rearrangement of the water hydrogen-bond structure. The average residence time of a water molecule in the inner solvation shell of a this compound has been calculated to be a few picoseconds, which agrees with experimental estimates. The addition of bromide ions to water can accelerate hydrogen bond dynamics due to the disruption of the local hydrogen bonding network by the large, diffusely charged anion.

In non-aqueous solvents like acetonitrile (B52724), the solvation structure is different. Studies combining theoretical calculations and X-ray absorption spectroscopy have been used to probe the bromide-acetonitrile interactions and the organization of the solvent molecules around the ion.

Advanced Analytical and Spectroscopic Methodologies for Bromide Ion Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures, and several of its variations are adept at isolating bromide ions from complex sample matrices.

Ion chromatography (IC) is a premier method for the analysis of anions like bromide. It separates ions based on their affinity for an ion-exchange resin. The separated ions are then detected by various means, with conductivity and Ultraviolet (UV) detection being the most common.

Conductivity Detection: This is the most widely used detection method in IC. metrohm.com It measures the change in electrical conductivity of the eluent as the separated ions pass through the detector. metrohm.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent. metrohm.comthermofisher.com Suppressed conductivity detection is a straightforward and effective method when the sample matrix is not overly complex. thermofisher.com For instance, IC with suppressed conductivity detection has been established by the U.S. Environmental Protection Agency (EPA) in Method 300.1 for monitoring bromate (B103136), a disinfection byproduct formed from bromide, in drinking water. thermofisher.com To achieve even lower detection limits, two-dimensional ion chromatography (2D-IC) with suppressed conductivity can be employed. thermofisher.com

UV Detection: Bromide ions absorb UV light in the 200-220 nm range. This property allows for their selective and sensitive measurement using a UV detector, especially in complex matrices like seawater where high concentrations of other ions, such as chloride, can interfere with conductivity detection. chromatographytoday.com Combining IC with UV detection offers a complementary approach to conductivity detection, providing both qualitative and quantitative data. chromatographytoday.com For example, in seawater analysis, while bromide can be detected by both methods, UV detection is particularly useful for quantifying it alongside nitrate (B79036) and nitrite. chromatographytoday.com The limit of detection (LOD) for bromide can differ between the two detectors; in one study, suppressed conductivity had a lower LOD (5.3 ppb) compared to UV detection (12.8 ppb).

Table 1: Comparison of IC Detection Methods for Bromide Ion

FeatureConductivity DetectionUV Detection
Principle Measures changes in electrical conductivity of the eluent. metrohm.comMeasures UV absorbance of the analyte.
Common Application Routine analysis of bromide in drinking water and other less complex matrices. thermofisher.comAnalysis of bromide in complex matrices like seawater. chromatographytoday.com
Selectivity Can be prone to interference from other co-eluting ions. High selectivity for UV-absorbing ions like bromide and nitrate.
Sensitivity Generally high, especially with chemical suppression. thermofisher.comHigh sensitivity, with detection limits in the parts-per-billion (ppb) range.

Liquid chromatography (LC), particularly paired-ion LC, coupled with electrochemical detection offers a rapid and sensitive method for this compound determination in various samples, including biological fluids and food products. In this technique, an electrochemical detector with a silver electrode is often used. The method typically involves a simple water-based extraction and filtration, making it a less labor-intensive option that avoids the use of hazardous solvents.

Research has demonstrated the successful application of this method for analyzing bromide in cereals, fruits, vegetables, and blood. The detection limit for this technique can be as low as 1 mg/kg, with recoveries often approaching 100%. The linear range for bromide detection can span over two orders of magnitude. Another study describes a direct injection method for plasma and urine analysis using ion chromatography with amperometric detection, a form of electrochemical detection, achieving a coefficient of variation between 1.3-9.4% and recoveries over 93%.

Gas chromatography (GC) is suitable for volatile compounds. Since the this compound is not volatile, it must first be converted into a volatile derivative before it can be analyzed by GC-MS. A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br). This reagent reacts with bromide and other anions to form PFB derivatives that are volatile, thermally stable, and can be readily extracted into an organic solvent for GC-MS analysis.

The derivatization process allows for highly sensitive detection, particularly when using negative-ion chemical ionization (NICI) mass spectrometry. This approach has been used for the analysis of various inorganic anions in biological samples. For instance, GC-MS with PFB-Br derivatization has been applied to quantify halogenated phenols in air, water, and sediment samples. While traditionally analyzed using chemical ionization (CI), recent studies have shown that electron ionization (EI) can also be effective for the analysis of PFB esters, offering a wider range of applications.

Liquid Chromatography (LC) with Electrochemical Detection

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic methods to provide enhanced specificity and sensitivity in the analysis of bromide ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing bromide ions from interfering species with very similar nominal masses. mdpi.com Bromide has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a relative abundance of approximately 50.7% and 49.3%, respectively. HRMS can resolve these isotopes and differentiate them from potential interferences. For example, in the analysis of cereals and legumes, HRMS coupled with ion chromatography (IC-HRMS) was able to overcome the interference from phosphonic acid, which has a mass close to that of the bromide isotopes.

A study developing an IC-HRMS method for bromide in cereals and legumes reported satisfactory recoveries (99-106%) and a low relative standard deviation (<3%). The linearity of the method was established over a concentration range of 0.010 to 2.5 mg kg⁻¹.

Table 2: Research Findings on IC-HRMS for Bromide Analysis in Food Matrices

ParameterFinding
Method Ion Chromatography–High-Resolution Mass Spectrometry (IC-HRMS).
Matrices Cereals and Legumes.
Validation According to SANTE 11312/2021 guidelines.
Recoveries Mean values between 99% and 106%.
Precision (RSD) < 3%.
Linearity Range 0.010–2.5 mg kg⁻¹.
Interference Overcome Phosphonic acid interference resolved from bromide isotopes.

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that is particularly useful for detecting specific compounds in the gas phase, including atmospheric species. In this method, bromide ions (Br⁻) can be used as reagent ions to chemically ionize target analytes. The resulting adducts are then detected by the mass spectrometer.

Br-CIMS has been successfully employed to measure a variety of atmospheric compounds, including chlorine species, hydroperoxyl radicals (HO₂), and sulfuric acid. The this compound exhibits a chemical affinity for a wide range of iodine-containing species as well. The high mass resolution of the mass spectrometer allows for the unambiguous identification of the resulting ion clusters, distinguishing them from other species. For example, Br-CIMS has been used in atmospheric studies to detect HO₂ radicals, where the resulting Br⁻(HO₂) cluster is the dominant species observed at its specific mass-to-charge ratio.

Advanced Mass Spectrometry Coupling (e.g., IC-HRMS)

The coupling of ion chromatography (IC) with high-resolution mass spectrometry (HRMS) has emerged as a powerful and specific method for the determination of the this compound, particularly in complex matrices like food and biological samples. This technique offers significant advantages over traditional methods, such as gas chromatography with electron capture detection (GC-ECD), which often require derivatization steps.

IC-HRMS allows for the direct analysis of the this compound, leveraging the separation capabilities of ion chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as the Q-Orbitrap. This combination enables the effective separation of bromide from interfering ions and provides high specificity and sensitivity for its quantification.

Research Findings:

A study focused on determining this compound residues in cereals and legumes developed and validated an IC-HRMS method. The key findings from this research include:

High Specificity: The method utilizes the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a relative mass abundance of approximately 50.686%. The high-resolution mass spectrometer can accurately measure the m/z of these isotopes, allowing for confident identification and quantification. The mass trace m/z 80.9154 is recommended for quantification, while m/z 78.9174 can serve as a qualifier ion.

Method Validation: The method was validated following the SANTE 11312/2021 guidelines, demonstrating its suitability for routine analysis. The validation parameters assessed included linearity, limit of quantification (LOQ), repeatability, reproducibility, and recovery.

Performance: The validated method exhibited excellent performance with mean recovery values between 99% and 106% and a relative standard deviation of less than 3%. The linearity was established in the range of 0.010 to 2.5 mg kg⁻¹, with a coefficient of determination (R²) of 0.9962.

Sample Preparation: A Quick Polar Pesticides (QuPPe) extraction method was employed for sample preparation, with some matrix-specific modifications.

Instrumentation and Data Analysis:

A typical IC-HRMS system consists of a high-performance ion chromatography instrument coupled to a high-resolution mass spectrometer. Data acquisition and processing are performed using specialized software, such as TraceFinder. For quantification, an internal standard, like perchlorate (B79767) ¹⁸O₄, is often used to ensure accuracy.

Table 1: IC-HRMS Method Parameters for this compound Analysis in Cereals and Legumes.

ParameterValue/Description
Analytical TechniqueIon Chromatography–High-Resolution Mass Spectrometry (IC-HRMS)
Mass SpectrometerQ-Orbitrap
Quantifier Ion (m/z)80.9154
Qualifier Ion (m/z)78.9174
Linearity Range0.010–2.5 mg kg⁻¹
Coefficient of Determination (R²)0.9962
Mean Recovery99–106%
Relative Standard Deviation (RSD)<3%
Internal StandardPerchlorate ¹⁸O₄

Electrochemical Methods

Electrochemical methods offer a range of techniques for the detection and separation of bromide ions, characterized by their potential for portability, selectivity, and cost-effectiveness.

Ion-Selective Electrodes (ISE)

Ion-selective electrodes (ISEs) are potentiometric sensors that provide a direct and rapid measurement of this compound concentration in aqueous solutions. These electrodes are designed to be highly selective for bromide ions, generating an electrical potential that is proportional to the concentration of free bromide ions in the sample.

Principle of Operation:

A bromide ISE typically consists of a solid-state sensing membrane, often made of a compressed silver bromide pellet, housed within a durable body. An ion exchange process occurs at the interface between this membrane and the sample solution. This generates a potential difference that is measured against a reference electrode. To ensure accurate measurements, an ionic strength adjuster (ISA) solution is added to both standards and samples to maintain a constant ionic strength, which keeps the activity coefficient constant.

Research Findings and Specifications:

Various commercial bromide ISEs are available with differing designs, including single probes requiring a separate reference electrode and combination electrodes that integrate the reference electrode.

Measurement Range: Bromide ISEs can typically measure concentrations over a wide range, for example, from 0.08 mg/L (1µM) to 79,910 mg/L (1M). Some are specified for a range of 0.4 to 8000 mg/L.

Reproducibility and Accuracy: The accuracy is often stated as a percentage of the full scale, for instance, ±10% when calibrated within a specific range.

Interfering Ions: The performance of bromide ISEs can be affected by the presence of other ions. Common interfering ions include chloride (Cl⁻) and hydroxide (B78521) (OH⁻). The presence of silver (Ag⁺) or sulfide (B99878) (S²⁻) ions can lead to unreliable results, and cyanide (CN⁻) and iodide (I⁻) ions should be absent or present in negligible quantities.

Operating Conditions: These electrodes are generally usable across a broad pH range (e.g., 1 to 12) and temperature range (e.g., 5 to 50°C or 0 to 80°C).

Table 2: Typical Specifications for a this compound-Selective Electrode.

SpecificationValue/Range
Concentration Range0.08 to 79,910 mg/L (1µM to 1M)
pH Range1 to 12
Temperature Range5 to 50°C
Electrode Slope-54 ± 5 mV/decade
Reproducibility±10% of full scale
Major Interfering IonsCl⁻, OH⁻, Ag⁺, S²⁻, CN⁻, I⁻

Electrochemical Desalination and Separation Techniques

Electrochemical techniques, including capacitive deionization (CDI) and electrolysis, are being investigated for the selective removal and recovery of bromide ions from water sources. These methods are particularly relevant for treating industrial wastewater and drinking water resources where bromide can act as a precursor to harmful disinfection byproducts.

Principles and Research Findings:

Capacitive Deionization (CDI): CDI utilizes porous electrodes, often made of activated carbon, to remove ions from a solution by applying an electrical potential. Research has shown that by combining capacitive and faradaic processes, bromide can be selectively adsorbed over chloride. At an applied potential of 1.2 V in a binary mixture, the evolution of bromine gas contributes to the enhanced removal of bromide.

Electrolysis: In this process, an electric current is passed through the water, causing the oxidation of bromide to bromine gas at the anode. The generated bromine can then be volatilized and removed. This method can be controlled to prevent the over-oxidation of bromide to bromate. The efficiency of bromide removal is dependent on factors such as current density, the ratio of chloride to bromide, and the electrode materials.

Selective Removal and Recovery: Studies have demonstrated the specific removal of bromide ions from solutions also containing chloride ions. One proof-of-concept study using activated carbon cloth electrodes showed that the desalination capacity for bromide was nearly two orders of magnitude greater than for chloride when starting with equal concentrations. In this study, 3.5 mmol of bromide was removed and recovered by 1 g of the electrode material, with a calculated energy consumption of approximately 2.24 kJ/g of bromide.

Spectroscopic Approaches

Spectroscopic methods provide valuable tools for both the quantification of bromide ions and the elucidation of their local atomic and electronic structures.

X-ray Absorption Spectroscopy (XAS) and Spectromicroscopy (e.g., XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure around a selected atom, such as bromine. aip.org XAS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

Principles and Applications:

XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. ru.nl Studies on hydrobromide salts of active pharmaceutical ingredients have shown that the shape of the Br K-edge XANES spectra can be used to discriminate between different crystal forms and solid dispersions, reflecting differences in the interatomic interactions of the this compound.

EXAFS: The EXAFS region contains information about the distances, coordination number, and type of atoms in the immediate vicinity of the absorbing atom. ru.nl EXAFS analysis of bromide in aqueous solution has been used to determine its hydration structure.

Research Findings:

Local Coordination in Ionic Liquids: XAS studies on 1-alkyl-3-methylimidazolium bromide ionic liquids revealed that for alkyl chains of butyl length or longer, the local molecular arrangement around the bromide anion is identical, suggesting a consistent local structure independent of the alkyl chain length beyond a certain point. aip.org

Hydration Structure: Combined EXAFS and MXAN (Minuit X-ray Absorption Near Edge) analysis of aqueous bromide solutions determined a well-defined single solvation shell. The final model indicated that the this compound is surrounded by 8 water molecules at a distance of 3.40 ± 0.14 Å. Another study, using computer simulations to interpret experimental EXAFS data, reported a Br-O distance of 3.44 ± 0.07 Å and a coordination number of 6 ± 0.5.

Table 3: this compound Solvation Shell Parameters from XAS Studies.

StudyCoordination Number (Br-O)Distance (Å)
Kelly et al. (2008) 83.40 ± 0.14
Ayala et al. (2003) 6 ± 0.53.44 ± 0.07

UV-Vis Spectrophotometry (e.g., Colorimetric Methods)

UV-Vis spectrophotometry offers simple, rapid, and cost-effective methods for the quantification of bromide ions in various samples, particularly water. These methods are often based on colorimetric reactions where the this compound participates in a reaction that produces a colored compound, the absorbance of which is then measured.

Principles and Research Findings:

Phenol (B47542) Red Method: A widely used colorimetric method for bromide determination is the phenol red method (APHA 4500-Br⁻). In this method, bromide ions are oxidized by chloramine-T in the presence of phenol red at a buffered pH of 4.5–4.7. The resulting brominated phenol red derivative exhibits a color change from reddish to violet, depending on the bromide concentration. The absorbance of this colored product is measured at a wavelength of 590 nm. A study using this method demonstrated good linearity with a correlation coefficient (R²) of 0.9992 for standards ranging from 0 to 0.8 mg/L Br⁻.

Gold Nanoparticle-Based Sensing: A more recent development involves a colorimetric sensor based on the anti-aggregation of gold nanoparticles (AuNPs). In the presence of Cr³⁺ ions, citrate-stabilized AuNPs aggregate, causing a color change from red to blue. However, when bromide is pre-mixed with the AuNPs, it prevents this aggregation, and the solution color changes from blue back to red as the bromide concentration increases. This method provides a linear calibration range between 0.31 and 3.75 µM Br⁻ with a low limit of detection (LOD) of 0.04 µM.

Metalloporphyrin-Based Detection: Another approach utilizes the interaction between bromide ions and metalloporphyrins. For instance, Pt(II) 5,10,15,20-tetra(4-methoxy-phenyl)-porphyrin can be used for the spectrophotometric detection of bromide. The binding of bromide to the central platinum atom causes a decrease in the intensity of the Soret band in the UV-Vis spectrum, allowing for quantification with a very low detection limit of 2.5 x 10⁻⁸ M.

Table 4: Comparison of UV-Vis Spectrophotometric Methods for Bromide Detection.

MethodPrincipleDetection WavelengthLinear RangeDetection LimitReference
Phenol RedOxidation of Br⁻ and bromination of phenol red590 nm0 - 0.8 mg/LNot specified
Gold Nanoparticle Anti-aggregationBr⁻ prevents Cr³⁺-induced aggregation of AuNPsNot specified0.31 - 3.75 µM0.04 µM
Pt(II)-Porphyrin ComplexBr⁻ coordination to central Pt(II) ionSoret BandNot specified2.5 x 10⁻⁸ M

Emerging and Hybrid Analytical Systems

The pursuit of enhanced sensitivity, selectivity, and efficiency in this compound analysis has spurred the development of innovative emerging and hybrid analytical systems. These methodologies often combine the separation power of chromatography with the detection capabilities of advanced spectrometry, or they employ novel materials and sensing principles for direct quantification.

A significant area of advancement is the use of hyphenated, or coupled, techniques. This approach involves the direct coupling of two or more analytical instruments to provide a more comprehensive analysis of a sample. For instance, the combination of a separation technique with a spectroscopic detection method allows for the simultaneous isolation and identification of analytes.

Flow-based systems represent another frontier, offering automation and high throughput. A simple flow-based procedure utilizing chemiluminescence (CL) detection has been proposed for the determination of bromide ions in seawater. This method is based on the oxidation of bromide to bromine by chloramine-T, followed by the reaction of the resulting bromine with luminol (B1675438) to produce a chemiluminescent signal. The system boasts a sampling rate of 40 determinations per hour.

Hyphenated Chromatographic-Spectrometric Techniques

The coupling of chromatography with mass spectrometry has emerged as a particularly powerful tool for bromide research, providing high sensitivity and specificity.

Ion Chromatography-Mass Spectrometry (IC-MS): This technique has proven effective for the analysis of bromide and its species in various matrices.

IC-Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A method for the detection of bromate and bromide in drinking water using IC-ICP-MS has been developed. cgsjournals.com This approach allows for the baseline separation of the two bromine species within nine minutes under optimized conditions. cgsjournals.com It has been successfully applied to the determination of bromide in drinking water samples with recoveries ranging from 95% to 109%. cgsjournals.com A fast and automated method for the separation and quantification of bromide and the artificial nucleoside 5-bromo-2'-deoxyuridine (B1667946) (5-BrdU) in enzymatically digested DNA samples has also been developed using IC-ICP-MS. This method achieves separation in less than 90 seconds, making it suitable for high-throughput screening applications.

IC-High-Resolution Mass Spectrometry (HRMS): To address challenges with interferences in complex matrices, an ion chromatography-high-resolution mass spectrometry (IC-HRMS) method has been developed for the routine analysis of bromide ions in cereals and legumes. mdpi.com This technique overcomes the interference from compounds like phosphonic acid, which can affect bromide determination in low-resolution mass spectrometry. The method has been validated with mean recovery values between 99% and 106% and a relative standard deviation of less than 3%. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): A method for quantifying bromide ions in biological samples, such as blood and urine, has been established using a gas chromatograph-mass spectrometer (GC-MS) equipped with a headspace sampler. In this method, samples are mixed with dimethyl sulfate, and the resulting volatile bromine compounds are analyzed. The calibration curve for this method demonstrates good linearity in the bromide concentration range of 0.1–20.0 mg/L.

Advanced Spectrometric and Electrochemical Systems

Recent research has also focused on the development of novel spectrometric and electrochemical systems that offer alternative approaches to bromide analysis.

High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS): A challenging novel method has been developed for the determination of bromine via the molecular absorption of barium monobromide (BaBr) using a high-resolution continuum source electrothermal atomic absorption spectrometer (HR-CS ETAAS). Another approach involves the determination of bromide by evaluating the molecular absorption of thallium monobromide (TlBr) using the same technique.

Potentiometric and Optical Sensors: The development of selective sensors provides a portable and rapid means of bromide detection.

Potentiometric Sensors: New ion-selective sensors for bromide have been constructed using Pt(II) 5,10,15,20-tetra(4-methoxy-phenyl)-porphyrin (PtTMeOPP). These sensors exhibit linear responses with near-Nernstian slopes toward bromide ions. The best performance is achieved with membranes plasticized with dioctylphtalate (DOP) and o-nitrophenyloctylether (NPOE).

Optical Sensors: A ratiometric optical strategy for bromide and iodide ion sensing has been developed based on a metal-organic nanosystem. This system utilizes the competitive coordination between non-conjugated polymer nanoparticles, Hg(II), and the halide ions. Another optical detection method for bromide ions involves the use of Pt(II) 5,10,15,20-tetra-(4-methoxy-phenyl)-porphyrin, which allows for a UV-vis spectrophotometric methodology. Additionally, a system utilizing a photocatalytic coating for the oxidation of bromide ions to bromine, followed by the bromination of a colored or fluorescent reporter compound, has been proposed for quantitative analysis.

Hybrid Detector Systems: A simultaneous conductometric-potentiometric hybrid detector system has been developed for use in ion chromatography to analyze various anions, including bromide. This system employs a composite pH sensor based on graphite (B72142)/quinhydrone in a potentiometric flow cell, used in conjunction with a conductivity detector.

Rotating Ring-Disk Electrode (RRDE): The RRDE method has been used to obtain quantitative and qualitative data on the electrooxidation of bromide ions in neutral and alkaline solutions. This technique allows for the study of the complex kinetics of this electrochemical process.

Interactive Data Table: Comparison of Emerging Analytical Systems for this compound

The following table summarizes the performance characteristics of various emerging and hybrid analytical systems for this compound determination.

Analytical System Matrix Detection Limit Linear Range Key Findings/Advantages Citations
Flow-based ChemiluminescenceSeawater0.5 mg/L0-100 mg/LHigh throughput (40 determinations/hour), good recovery (94-102%).
IC-ICP-MSDrinking Water0.12 µg/LNot specifiedBaseline separation of bromate and bromide in under 9 minutes; recoveries of 95-109%. cgsjournals.com
IC-ICP-MSDigested DNA30 ng/LNot specifiedFast separation (<90 seconds), suitable for screening applications.
IC-HRMSCereals & LegumesNot specified0.010-2.5 mg/kgOvercomes interference from phosphonic acid; mean recoveries of 99-106%. mdpi.com
GC-MS with HeadspaceBiological Samples0.0053 mg/L0.1-20.0 mg/LSimple, rapid method for biological monitoring; good linearity (R² > 0.999).
HR-CS GFMAS (TlBr)Water Samples0.3 ng1-1000 ngUtilizes molecular absorption; Ag modifier prevents bromide loss.
HR-CS GFMAS (BaBr)Drug Samples1.7 ngUp to 1 µgGood recovery in spiked drug samples.
Potentiometric Sensor (PtTMeOPP)Synthetic & Pharma8 x 10⁻⁶ M10⁻⁵ - 10⁻¹ MNear-Nernstian response; good selectivity.
Optical Sensor (PtTMeOPP)Not specified2.5 x 10⁻⁸ M2.5x10⁻⁸ - 4.36x10⁻⁷ MSimple and fast UV-vis spectrophotometric method.

Theoretical and Computational Investigations of Bromide Ion

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons in atoms and molecules. These calculations provide fundamental information about the bromide ion's intrinsic properties.

The reactivity of the this compound can be modeled by examining its interaction with other species. For example, quantum chemical methods have been used to study the formation of halonium ions, such as the dialkyl bromonium salt [Br(CH₂CF₃)₂]⁺. These calculations help in understanding the low-field shift observed in NMR spectra upon the formation of the halonium ion, providing evidence for the successful synthesis of such reactive species. Furthermore, investigations into the addition reactions of bromine (Br₂) to unsaturated molecules have utilized quantum chemical calculations to explore the structure and stability of intermediates like bridged bromonium cations. These studies reveal how electronic and steric factors influence the stability of molecular complexes and reaction intermediates.

Research has also focused on the structure and chemical bonding of polybromine cations, such as [Br₃]⁺, through quantum-chemical calculations. These studies, in conjunction with experimental data, confirm the bent structure of such cations.

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving the this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a step-by-step description of the reaction pathway.

For instance, the mechanism of the Williamson ether synthesis, involving the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, has been investigated using computational chemistry. These studies focus on the transition state structures for different alkylation pathways, revealing details such as the role of the sodium cation in stabilizing the transition state through cation-π interactions.

In the context of electrophilic additions, quantum chemical calculations have helped to understand the stereochemistry of the reaction. For example, in the addition of bromine to homocubylidenehomocubane, calculations showed that the reaction proceeds via a bridged bromonium ion intermediate. The accessibility of this intermediate to nucleophilic attack by a this compound determines the final product distribution.

The study of kinetic isotope effects (KIEs) provides another avenue for reaction mechanism elucidation. While often determined experimentally, the interpretation of KIEs is heavily supported by theoretical calculations. For example, in the Sₙ2 reaction between methyl bromide and cyanide, the carbon KIE can help to confirm the concerted nature of the mechanism.

Furthermore, DFT calculations have been applied to complex catalytic cycles, such as the enantioselective Suzuki–Miyaura cross-coupling reaction, which can involve bromide-containing substrates. These calculations help to delineate the multi-stage mechanism, including oxidative addition, and identify the factors that control enantioselectivity.

Electronic Structure and Reactivity Modeling

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the this compound's behavior over time, particularly in solution. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into structural arrangements and dynamic processes.

The arrangement and movement of solvent molecules around a this compound constitute its solvation shell. MD simulations are a primary tool for investigating the structure and dynamics of this shell. Ab initio MD simulations, such as those using the Car-Parrinello approach, have shown that the this compound is asymmetrically solvated by water.

These simulations reveal that the first solvation shell of the this compound is not well-defined, with frequent exchange of water molecules between the first and second shells. The residence time of water molecules in the first coordination shell is a key dynamic parameter that can be calculated from MD simulations and has been found to be in good agreement with experimental estimates. The mobility of water molecules in the first solvation shell is quite high, and the presence of counter-ions can influence these dynamics.

Simulations have also been used to study the solvation of bromide ions in non-aqueous solvents like acetonitrile (B52724). In acetonitrile clusters, the first solvation layer is typically completed with 12 solvent molecules.

MD simulations allow for a detailed analysis of the interactions between the this compound and the surrounding solvent molecules, as well as the interactions between the solvent molecules themselves. Both classical and quantum mechanical (QM/MM) MD simulations have been employed to study these interactions. mdpi.com

Classical MD simulations often use rigid pair potentials, which can sometimes lead to a more tightly bound first hydration shell than what is observed with more flexible quantum mechanical models. QM/MM simulations, which treat the ion and its immediate solvent environment with quantum mechanics and the rest of the solvent with classical mechanics, can provide a more accurate description. These simulations show that the inclusion of polarization effects is crucial for correctly describing the anion-water interactions. The asymmetry in the hydration shell induces a net dipole moment on the this compound, indicating that its electron density is significantly influenced by the surrounding water molecules.

The nature of these interactions can also be probed by analyzing radial distribution functions (RDFs) from MD simulations. mdpi.com For instance, in a deep eutectic solvent composed of tetraethylammonium (B1195904) bromide and ethylene (B1197577) glycol, RDFs have identified hydrogen bonds between the this compound and the hydrogens of both the tetraethylammonium cation and the ethylene glycol molecules. mdpi.com Similarly, in acetonitrile, constrained MD simulations have been used to evaluate the potential of mean force for Li⁺-Br⁻ ion pairs, providing insight into the solvent's role in ion pairing. utp.ac.pa

Studies comparing the solvation of different halide ions have shown that for larger ions like bromide and iodide, there can be a preference for surface locations in water droplets. nih.gov This is attributed to a more favorable water-water interaction energy when the ions are partially desolvated. nih.gov

Solvation Shell Dynamics

Empirical Modeling and Factorial Design in this compound Research

Empirical modeling and factorial design are statistical approaches used to understand the relationship between several variables and a measured response, without necessarily relying on a full theoretical understanding of the underlying phenomena. These methods are valuable in complex systems where multiple factors can influence the behavior of the this compound.

Factorial designs are experimental strategies where multiple factors are varied simultaneously across a set of defined levels. rsc.org A key advantage of this approach is the ability to identify not only the main effects of each factor but also the interactions between them. rsc.org For instance, a 2³ full factorial design involves three factors, each at two levels (low and high), requiring a total of 8 experiments to test all combinations.

In the context of this compound research, these methods can be used to develop predictive models for processes where the this compound plays a key role. For example, empirical models have been developed to predict the formation of disinfection byproducts like bromate (B103136) during the ozonation of water containing bromide. These models are often developed using data from experiments with an orthogonal or factorial design, where variables such as initial bromide concentration, pH, temperature, and ozone dose are systematically varied. The resulting data can be analyzed using multiple linear regression to create an empirical equation that predicts the response (e.g., bromate concentration) as a function of the input variables.

A study on the formation of disinfection byproducts performed a three-level full factorial design for three factors: pH, reaction time, and this compound concentration, while keeping other factors like total organic carbon and temperature constant. Such an approach allows for the quantification of the influence of each variable and their interactions on the outcome.

The general form of a linear mathematical model derived from a factorial design can be represented by a regression equation. This equation includes terms for the main effects of each factor and interaction terms. This modeling approach allows for the prediction of the system's behavior within the experimental domain and can be used to find optimal conditions for a desired outcome.

Industrial and Engineering Research Applications

Advanced Separation and Recovery Technologies for Bromide Ion

Given the economic value of bromine and the environmental impact of bromide in certain contexts, significant research has been dedicated to developing efficient technologies for its separation and recovery from sources like industrial effluents, brines, and seawater.

Adsorption is a widely studied method for removing bromide ions from aqueous solutions due to its potential for effectively capturing contaminants. Various adsorbent materials have been investigated for their efficacy in bromide removal.

Activated carbon is a common adsorbent used in water treatment. Its performance can be enhanced through modification. For instance, impregnating activated carbon with silver (SIAC) has shown promise for bromide removal, with studies reporting efficiencies of 85-93%. The presence of natural organic matter (NOM) and competing anions like chloride can hinder bromide adsorption on SIAC. Other research has explored modifying granular activated carbon with a cationic surfactant, which was then used to study the effects of temperature, pH, and initial bromide concentration on adsorption.

Zeolites, both natural and synthetic, are another class of adsorbents. A novel approach involves embedding silver nanoparticles (Ag-NPs) within the zeolite framework. This composite material demonstrated superior bromide removal efficacy compared to zeolite alone, with both achieving over 96% removal in batch experiments under certain conditions. Thermodynamic studies indicated the adsorption process is spontaneous and exothermic. Other materials tested for removing bromide-related species include those with layers of manganese dioxide (MnO₂), titanium dioxide (TiO₂), and cerium dioxide (CeO₂). ZSM-5 zeolite has also been investigated as an adsorbent for recovering free bromine from aqueous solutions and gases.

Adsorbent MaterialKey Research FindingReported EfficiencyReference(s)
Silver Impregnated Activated Carbon (SIAC) Effective for bromide removal, but performance is affected by NOM and chloride.85-93% removal.
Zeolite with Silver Nanoparticles (Ag-NPs) Ag-NPs enhance bromide removal capacity compared to zeolite alone.>96% removal in batch tests.
ZSM-5 Zeolite Adsorbs free bromine from both aqueous and gaseous phases.N/A
Sol-gel double hydrous oxides Maximum bromide adsorption occurs at pH < 5 with a capacity of 80 mg/g.50% of bromide adsorbed in the first 10 minutes.
Hybrid Physical Adsorption/Capacitive Deionization Achieved bromide removal of 3.15-3.51 mM/g of activated carbon cloth.N/A

Ion Exchange Resins and Membranes

Ion exchange is a well-established technology for selectively removing ionic species from solutions. Bromide ions are strongly retained by anion exchange resins, which allows for their separation from cationic constituents.

Strong base anion exchange resins in various forms (e.g., chloride, nitrate (B79036), hydroxide) are effective for this purpose. The process involves a simple exchange of the resin's anion for the this compound in the solution. This method is fundamental to determining bromide content in rocks, water, and biological samples. Commercially available resins, such as Purolite Bromide Plus/9218, are specifically designed for selective bromide removal and can be regenerated with sodium chloride. Magnetic ion exchange (MIEX) resins, which have a smaller particle size and faster kinetics, have also been evaluated for bromide removal, though their effectiveness can be inhibited by alkalinity, dissolved organic carbon, and chloride.

Research has also focused on developing novel anion exchange membranes (AEMs) for bromide recovery. One study fabricated AEMs from brominated poly(2,6-dimethyl-1,4-phenylene oxide) (BPPO). Another developed a net-like AEM structure using BPPO and polyepichlorohydrin (PECH) for acid recovery applications.

TechnologyMaterial/TypeApplication/FindingReference(s)
Anion Exchange Resin Strong Base Resins (e.g., 201x7, Purolite Bromide Plus)Strongly retains bromide, allowing separation from cations. Used for bromide removal from water.
Magnetic Ion Exchange (MIEX) Resin Polyacrylate-basedFaster kinetics due to smaller particle size; removal inhibited by other anions and DOC.
Anion Exchange Membrane (AEM) Brominated poly(2,6-dimethyl-1,4-phenylene oxide) (BPPO)Fabricated for selective bromide recovery.

Membrane Separation Techniques (e.g., Electrodialysis, Liquid Organic Membranes)

Advanced membrane separation techniques offer sophisticated and often energy-efficient pathways for this compound separation and concentration. cellfion.se

Electrodialysis (ED) is an electrochemical process that uses an electric field to transport ions across ion-selective membranes. An ED stack consists of alternating anion exchange membranes (AEMs) and cation exchange membranes (CEMs) placed between an anode and a cathode. When an ionic solution flows through, anions like bromide are transported across the AEMs, resulting in a bromide-depleted stream (diluate) and a bromide-concentrated stream (concentrate). This technology is well-established for treating brackish water and industrial effluents. By pretreating sodium bromide wastewater to a high concentration and then using an ion exchange membrane electrolytic cell, the bromide can be converted into valuable liquid bromine, hydrogen, and sodium hydroxide (B78521). The incorporation of membranes into capacitive deionization (MCDI) has been shown to effectively remove bromide from seawater with high water recovery.

Liquid Organic Membranes , including supported liquid membranes (SLMs), represent another innovative approach. These systems combine extraction and stripping into a single step. In an SLM, an organic liquid containing a carrier compound is held within the pores of a microporous support. This membrane separates the feed solution (containing bromide) from a stripping solution. The carrier facilitates the transport of the this compound across the membrane. Emulsion liquid membrane techniques have also been studied for bromine extraction from seawater, with research showing recovery yields of over 97% under optimal conditions.

Other membrane processes like vapor permeation (VaporSep®) use synthetic polymer membranes that are more permeable to specific organic compounds than to air, allowing for their recovery from vapor streams. clu-in.org While primarily for organic vapors, the principles of selective permeation are central to advanced membrane science. clu-in.org

This compound in Water Treatment Process Research (excluding safety/health impacts)

The presence of the this compound (Br⁻) in water sources is a significant area of research in industrial and engineering applications of water treatment. While bromide itself is not considered a primary contaminant at typical environmental concentrations, its transformation during disinfection and oxidation processes can lead to the formation of undesirable byproducts. epa.gov Research focuses on understanding and mitigating these transformations to improve water quality.

When raw water containing bromide undergoes disinfection with chemical oxidants like chlorine or ozone, the this compound is oxidized to form bromine. epa.gov This reactive bromine then interacts with natural organic matter (NOM) present in the water to form brominated disinfection byproducts (DBPs). epa.gov These brominated DBPs are often more difficult to control and remove than their chlorinated counterparts.

Formation of Brominated Disinfection Byproducts (DBPs)

The formation of brominated DBPs is a primary focus of research due to their prevalence when bromide is present in source water. During chlorination, hypochlorous acid oxidizes bromide to hypobromous acid, which is a more powerful halogenating agent. This leads to the preferential formation of brominated DBPs.

Research has shown that an increase in bromide concentration in source water directly correlates with an increased formation of brominated DBPs, such as bromoform (B151600), dibromochloromethane, and other brominated trihalomethanes (THMs) and haloacetic acids (HAAs). Studies have demonstrated that the rate of bromination reactions can be an order of magnitude faster than chlorination at pH levels typical for water treatment.

Table 1: Impact of Bromide on DBP Formation During Chlorination This table is interactive. You can sort and filter the data.

Parameter Condition Observation Reference
DBP Speciation Presence of Br⁻ Shifts DBP profile towards brominated species.
Reaction Rate Hypobromous acid vs. Hypochlorous acid Bromination is approximately 10 times faster than chlorination.
THM & HAN Formation Presence of Br⁻ Increases the formation of Trihalomethanes and Haloacetonitriles.
Reactivity with NOM Bromide vs. Chlorine Bromide species react more readily with the hydrophilic fraction of Natural Organic Matter.

Role in Ozonation and Bromate (B103136) Formation

Ozonation is an increasingly common advanced water treatment process used for disinfection and the oxidation of micropollutants. However, when water containing bromide is treated with ozone, it can lead to the formation of bromate (BrO₃⁻), an inorganic DBP. The reaction mechanism is complex, involving both molecular ozone and hydroxyl radicals (•OH).

Research indicates that the specific ozone dose relative to the dissolved organic carbon (DOC) concentration is a critical factor in bromate formation. Studies have shown that bromate formation is initiated at a specific ozone dose of approximately 0.5 mg of O₃ per mg of DOC or higher. Controlling process parameters such as pH and the addition of hydrogen peroxide are key areas of research to minimize bromate formation. For instance, at a lower pH, ozone is more stable, leading to the formation of hypobromous acid which is less readily oxidized to bromate.

Table 2: Research Findings on Bromate Formation During Ozonation This table is interactive. You can sort and filter the data.

Influencing Factor Condition Impact on Bromate Formation Reference
Specific Ozone Dose > 0.5 mg O₃/mg DOC Initiation of bromate formation.
pH Low pH Reduced bromate formation due to higher ozone stability and lower hydroxyl radical formation.
Hydrogen Peroxide (H₂O₂) Addition H₂O₂/O₃ ratio > 2 Significant suppression of bromate production.
Raw Water Temperature Higher Temperature Increased bromate formation.
Bromide Concentration Higher Concentration Increased potential for bromate formation.

Advanced Oxidation Processes (AOPs)

The this compound's behavior is a key consideration in the research and application of Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals. In processes like O₃/H₂O₂ and UV/H₂O₂, the presence of bromide can be complex. While AOPs can be effective at degrading organic pollutants, they can also influence bromate formation.

A sequential AOP system, using an ozone-AOP followed by a UV-AOP with hydrogen peroxide, has been developed to reduce micropollutants while keeping bromate formation low. The initial ozone-AOP with rapid hydrogen peroxide addition limits bromate formation, and the subsequent UV-AOP further reduces micropollutants without forming additional bromate.

Research on Bromide Removal Technologies

Given the challenges posed by bromide in water treatment, significant research has been dedicated to developing effective bromide removal technologies. These technologies are investigated to be applied before disinfection stages to prevent the formation of brominated DBPs.

Several methods have been explored, including:

Coagulation: Studies have investigated the effectiveness of coagulants like polyaluminum chloride (PAC) and ferric chloride (FeCl₃) in removing bromide. Research has shown that under specific conditions, coagulation can achieve significant bromide removal. For example, one study found that a dosage of 60 mg/L of PAC resulted in an average bromide removal rate of 50.6% in simulated water. Another study showed that with a 70 mg/L dosage of FeCl₃, the removal rate was 56.1%. A combination of polymeric aluminum and ferric trichloride, after preoxidation with potassium permanganate, has been shown to reduce this compound content by 45-70%.

Membrane Technologies: Reverse osmosis (RO) and nanofiltration (NF) have demonstrated high efficiency in removing bromide ions. Membrane capacitive deionization (MCDI) is another promising technology. Research has shown that MCDI can achieve a bromide removal rate of 91.80% from actual surface water, leading to an 83.97% minimization of bromate formation potential.

Adsorption and Ion Exchange: Adsorption onto materials like granular activated carbon is being studied. Electroadsorption, which uses an electric field to enhance adsorption, has shown improved bromide removal compared to conventional adsorption. Ion exchange resins are also a potential method, though they can be costly and have issues with selectivity.

Electrochemical Techniques: Electrochemical processes like electro-oxidation and electroadsorption are being investigated for bromide removal. While electro-oxidation can be effective, it carries the risk of forming bromate if not carefully controlled.

Table 3: Performance of Investigated Bromide Removal Technologies This table is interactive. You can sort and filter the data.

Technology Method/Coagulant Dosage/Condition Bromide Removal Efficiency Reference
Coagulation Polyaluminum Chloride (PAC) 60 mg/L 50.6% (in simulated water)
Coagulation Ferric Chloride (FeCl₃) 70 mg/L 56.1% (in simulated water)
Coagulation Potassium Permanganate + Polymeric Aluminum + Ferric Trichloride 0.5-1 mg/L KMnO₄, 12-18 mg/L Poly-Al, 8-12 mg/L FeCl₃ 45-70%
Membrane Capacitive Deionization (MCDI) Electrosorption N/A 91.80% (from actual surface water)
Electroadsorption Granular Activated Carbon with 3V applied N/A 46%

Future Research Directions and Unanswered Questions in Bromide Ion Chemistry

Advancements in Biogeochemical Modeling

For many years, the bromide ion was considered a stable and unreactive species in the environment, often used as a hydrological tracer in terrestrial soils and classified as a conservative element in seawater. However, groundbreaking research has refuted this long-held belief, demonstrating that bromine is interactive and participates in complex biogeochemical cycling between inorganic and organic forms. Studies have revealed that organobromine compounds are widespread in marine and terrestrial sediments, challenging the paradigm of bromide as a non-reactive element. This paradigm shift necessitates the development of more sophisticated biogeochemical models to accurately represent bromine's role in the environment.

Future modeling efforts must incorporate the dynamic cycling of bromine. Research has shown that bromine speciation varies with sediment depth, indicating a cycle of transformation between organic and inorganic forms linked to the degradation of natural organic matter. The large-scale bromination of this organic matter could have significant consequences for the preservation and degradation of organic carbon. Furthermore, the discovery that common halogenating enzymes can readily brominate plant material provides a feasible mechanism for the production of organobromine compounds in the environment.

Advanced models are also crucial for understanding the atmospheric implications of bromide. For instance, the biogeochemical cycling of methyl bromide in the oceans, which act as both a source and a sink, is a major area of uncertainty in predicting atmospheric ozone depletion. Similarly, understanding the photoreduction of mercuric bromides in polar regions is essential for developing mechanistic models that can predict how mercury pollution will evolve with climate change. Integrating these complex interactions—from microbial activity to photochemical reactions—into global chemistry-climate models is a key future direction. These models will help to clarify the global impact of bromine on atmospheric chemistry, including its role in regulating ozone and the fate of pollutants like mercury.

Development of Novel Analytical Probes and Sensors

The increasing recognition of the this compound's importance in environmental and industrial processes has spurred the development of new and improved analytical methods for its detection. archivemarketresearch.com While traditional methods like ion chromatography and mass spectrometry exist, there is a growing demand for faster, more portable, and highly sensitive sensors for real-time analysis.

Future research is focused on several promising areas:

Ion-Selective Electrodes (ISEs): Innovations in ISE technology are moving towards integrating nanomaterials and advanced membrane designs to enhance sensitivity, durability, and cost-effectiveness. For example, sensors based on Pt(II)-porphyrin have been developed for the potentiometric detection of bromide, achieving detection limits in the micromolar range.

Optical and Fluorescent Sensors: These sensors offer high sensitivity and are suitable for various applications. One approach involves the oxidation of bromide to bromine, which then reacts with a colored or fluorescent reporter compound, allowing for spectrophotometric quantification. Another method utilizes the ability of metalloporphyrins to bind bromide anions, leading to changes in optical properties that can be measured. This technique has achieved detection limits as low as 2.5 x 10⁻⁸ M. Fluorescent probes, known for their high sensitivity and selectivity, are also a key area of development for detecting metal ions and have potential for bromide detection.

Electrochemical Sensors: These sensors provide a reliable technique for detecting hazardous ions. For instance, a sensor developed using a novel hydrazonoyl bromide demonstrated high sensitivity and a very low detection limit for cadmium ions, showcasing the potential of this class of compounds for creating selective electrochemical sensors for other ions, including bromide. doi.org

The table below summarizes some of the recent advancements in bromide sensor technology.

Sensor TypeSensing PrincipleReported Detection LimitKey AdvantagesReference
Potentiometric (ISE)Ionophore-based membrane (Pt(II)-porphyrin)8 x 10-6 MGood selectivity and applicability to pharmaceutical samples.
Optical (Spectrophotometric)Axial coordination of bromide to Pt(II)-porphyrin2.5 x 10-8 MSimple, accurate, fast, and suitable for biological samples.
Optical (Photocatalytic)Oxidation of Br- to Br2, followed by reaction with a reporter dye.Can detect from ppb to hundreds of mg/L.Portable, rapid, low-cost, and has a broad concentration range.
ElectrochemicalBased on novel hydrazonoyl bromide (HB) for Cd2+, demonstrating potential for ion sensing.~54 pM (for Cd2+)High sensitivity, cost-effective, and applicable to real environmental samples. doi.org

Exploration of this compound in Emerging Technologies

The unique electrochemical properties of the this compound have made it a focal point for research in emerging technologies, particularly in large-scale energy storage. As the world transitions towards renewable energy sources like wind and solar, the need for effective energy storage solutions to balance supply and demand is critical.

Bromine-Based Flow Batteries

Bromide is a key component in certain types of redox flow batteries, which are a promising alternative to lithium-ion systems for grid-scale energy storage. These batteries are generally safer, more scalable, and utilize more abundant and less expensive materials. The main types are:

Zinc-Bromine (Zn-Br) Flow Batteries: This hybrid flow battery operates via the reaction between zinc and bromide. It is a commercially mature technology that is considered cost-effective.

Hydrogen-Bromide (HBr) Flow Batteries: A more recent development in bromine-based flow battery technology.

Despite their promise, bromide flow batteries face challenges that have hindered widespread adoption, including the migration of small bromide ions across the battery's membrane, which reduces efficiency, and phase instability of the electrolyte. Future research is intensely focused on overcoming these issues. Recent breakthroughs include:

Development of Additives: Researchers have engineered "soft-hard zwitterionic trapper" additives that encapsulate bromide ions. This prevents the ions from leaking through the membrane and forming insoluble precipitates or toxic bromine gas. Batteries with these additives have shown significantly improved longevity, functioning for months compared to days for those without.

Novel Electrode Design: A new nitrogen-doped mesoporous carbon-coated graphite (B72142) felt (NMC/GF) electrode has been developed for flowless zinc-bromine batteries. The mesopores in the coating act as cages, trapping bromine ions and preventing the self-discharge that reduces performance. This innovation has led to exceptional durability, with batteries lasting for over 10,000 cycles with high efficiency.

The table below highlights key features and recent advancements in bromide-based energy storage.

TechnologyKey ChallengeRecent InnovationReported OutcomeReference
Bromide Aqueous Flow BatteryThis compound leakage through membrane, phase instability."Soft-hard zwitterionic trapper" additive.Increased efficiency and longevity; stable function for almost two months.
Flowless Zinc-Bromine Battery (FLZBB)Self-discharge due to this compound migration.Nitrogen-doped mesoporous carbon-coated graphite felt (NMC/GF) electrode.Lasted for over 10,000 charge/discharge cycles with 96% Coulombic efficiency.

Deeper Understanding of Complex Environmental Transformations

The this compound undergoes a variety of complex transformations in the environment, influencing atmospheric chemistry, the fate of pollutants, and the formation of potentially harmful by-products. A deeper understanding of these processes is a critical frontier in environmental science.

Atmospheric Chemistry: Bromine atoms play a central role in atmospheric chemistry, particularly in the depletion of tropospheric ozone and elemental mercury. Volatile organobromine compounds, from both natural and anthropogenic sources, can be photolyzed by sunlight in the atmosphere to release reactive bromine atoms. inchem.org Direct measurements have confirmed that these bromine atoms can quantitatively explain observed ozone and mercury depletion rates, especially in polar regions. Unanswered questions remain about the sources and speciation of bromide in the free troposphere and its full impact on atmospheric chemistry. Recent work is also revising the understanding of the gas-phase reaction between the bromide anion and ozone, which will help systematically evaluate the impact of bromide anion chemistry on atmospheric ozone.

Aquatic and Terrestrial Transformations: In soil and aquatic systems, bromide participates in a dynamic cycle, transforming between its inorganic ionic form (Br⁻) and various organobromine compounds. This natural cycle is driven by both enzymatic and abiotic reactions. For example, the formation of organobromine compounds is strongly correlated with organic carbon content in marine sediments. However, the subsequent degradation of these brominated compounds is not well understood, with some evidence suggesting they may be preferentially degraded during diagenesis.

Formation of Disinfection By-products (DBPs): A significant area of concern is the reaction of bromide ions with disinfectants like chlorine or ozone during water treatment. These reactions can form brominated disinfection by-products (Br-DBPs), some of which are linked to adverse health effects. The formation of these toxic transformation products from precursor chemicals is a major challenge in complex environmental mixtures.

The table below outlines some of the key environmental transformations involving the this compound.

Environmental SphereTransformation ProcessKey Reactants/MediatorsKey Products/EffectsReference
AtmospherePhotolysis of organobromine compounds.Sunlight (UV).Reactive bromine atoms (Br).
AtmosphereOzone and Mercury Depletion.Bromine atoms (Br), Ozone (O3), Elemental Mercury (Hg0).Bromine monoxide (BrO), oxidized mercury.
Terrestrial/Aquatic SedimentsBiogeochemical Cycling.Organic matter, enzymes.Inorganic bromide (Br-), organobromine compounds.
Aquatic Systems (Water Treatment)Formation of Disinfection By-products.Oxidants (e.g., ozone, chlorine).Brominated DBPs.
Aquatic SystemsPhotocatalysis.Photocatalyst (e.g., TiO2), light, water.Interconversion between Br- and BrO3-.

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting bromide ions in environmental samples, and how can their accuracy be validated?

  • Methodological Answer : Bromide detection typically employs ion chromatography (IC) or automated fluorescein-based methods. For validation, compare results using paired t-tests to ensure no significant difference between methods at a 95% confidence level. Statistical validation should include recovery tests (e.g., spiking samples with known bromide concentrations) and cross-method correlation analysis (e.g., correlation coefficients ≥0.99). For example, fluorescein and IC methods showed no significant divergence for concentrations between 0.015–0.5 mg/L .

Q. How can bromide ion residues in agricultural systems be quantified, and what factors influence their persistence?

  • Methodological Answer : Use gas chromatography or spectrophotometry after extraction via solvent partitioning. Key factors include soil type (e.g., sandy loam retains less bromide), application dose, and crop metabolism. For instance, soybean forage treated with 1,2-dibromo-3-chloropropane showed bromide residues up to 125 ppm, with dose-dependent accumulation patterns . Include calibration curves with certified reference materials to ensure precision.

Q. What are the primary sources of bromide ions in freshwater ecosystems, and how can baseline levels be established?

  • Methodological Answer : Conduct longitudinal studies combining field sampling (e.g., water, sediment) and historical data review. Baseline levels can be inferred from pre-industrial sediment cores or regions with minimal anthropogenic activity. For example, total diet surveys in the 1970s reported bromide levels in U.S. food composites averaging 0.5–51 mg/kg, reflecting natural and agricultural inputs .

Advanced Research Questions

Q. How does this compound concentration influence the formation of bromate (BrO₃⁻) during ozonation of drinking water, and what kinetic models predict this relationship?

  • Methodological Answer : Design bench-scale ozonation experiments with varying bromide concentrations (e.g., 0.1–2.0 mg/L) and measure bromate formation via IC. Use pseudo-first-order kinetics to model the reaction, incorporating variables like ozone dose, pH, and exposure time. For example, disinfection studies targeting Cryptosporidium demonstrated bromate formation thresholds at specific Ct (concentration × time) values . Include Arrhenius parameters for temperature-dependent effects.

Q. What experimental strategies optimize this compound removal using ion-exchange resins, and how do resin properties affect selectivity?

  • Methodological Answer : Compare distribution coefficients (Kd) of resins like Duolite A-101D and A-102D across concentrations (0.005–0.100 M) and temperatures (25–45°C). A-102D exhibits higher Kd due to its macroporous structure, enabling efficient Br⁻ uptake in high-chloride matrices. Report equilibrium time and regeneration efficiency using Langmuir isotherm models .

Q. How can contradictory data on bromide’s environmental half-life be resolved, particularly in soil vs. aquatic systems?

  • Methodological Answer : Perform meta-analyses of peer-reviewed studies, categorizing data by matrix type, analytical methods, and climatic conditions. For instance, bromide persistence in soil (e.g., 50% degradation in 20–60 days) conflicts with rapid aqueous-phase dissipation (e.g., 7–14 days), likely due to microbial activity and leaching differences . Use multivariate regression to identify dominant variables.

Q. What experimental design principles ensure reproducibility in bromide-related electrochemical studies, such as ion-selective electrode (ISE) measurements?

  • Methodological Answer : Standardize protocols for electrode calibration (e.g., Nernstian slope validation), buffer composition, and interference testing (e.g., chloride, iodide). For capillary electrophoresis, optimize buffer co-ion mobility (e.g., using borate) to resolve Br⁻/Cl⁻ peaks and avoid matrix-induced stacking effects . Document all parameters in supplemental materials for replication .

Guidelines for Methodological Rigor

  • Literature Review : Use SciFinder or Web of Science to identify key studies and avoid redundancy .
  • Data Validation : Compare primary data with secondary sources (e.g., FAO reports) to contextualize findings .
  • Experimental Documentation : Follow journal guidelines for supplemental information, including raw datasets and statistical codes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.